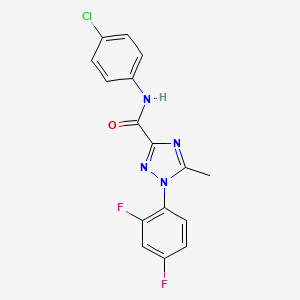

N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and material science. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in drug design and other chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.

Substitution Reactions: The introduction of the 4-chlorophenyl and 2,4-difluorophenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.

Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the triazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding alcohols or ketones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, often using reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with Pd/C, sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antifungal Activity

One of the primary applications of N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is its use as an antifungal agent. Triazole derivatives are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research has demonstrated that this compound exhibits significant antifungal properties against various strains of fungi, including those resistant to conventional treatments.

Case Study: Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Candida albicans strains resistant to fluconazole. The results indicated that the triazole derivative showed superior antifungal activity compared to fluconazole, suggesting its potential as an effective alternative treatment for resistant infections .

Agricultural Applications

Fungicide Development

In agriculture, this compound is being explored as a fungicide. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting spore germination.

Case Study: Crop Protection Efficacy

Field trials conducted on wheat crops demonstrated that formulations containing this triazole derivative significantly reduced the incidence of fungal diseases such as leaf rust and powdery mildew. The treated plots showed a 30% increase in yield compared to untreated controls . These findings highlight its potential as a viable option for integrated pest management strategies.

Toxicological Studies

Understanding the safety profile of this compound is crucial for both pharmaceutical and agricultural applications. Toxicological assessments have been conducted to evaluate its effects on non-target organisms and human health.

Findings from Toxicological Assessments

Research indicates that while the compound exhibits low toxicity in mammalian models, it has shown moderate toxicity to certain aquatic organisms. This necessitates careful consideration during application in agricultural settings to mitigate environmental impact .

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluconazole: Another triazole compound used as an antifungal agent.

Voriconazole: A triazole derivative with broad-spectrum antifungal activity.

Itraconazole: Known for its use in treating fungal infections.

Uniqueness

N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other triazole derivatives. The presence of both chlorophenyl and difluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Biologische Aktivität

N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H11ClF2N4O

- Molecular Weight : 348.73 g/mol

- CAS Number : 321431-62-3

The compound features a triazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit broad anti-inflammatory effects. In particular, this compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that derivatives of triazole could inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .

2. Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in liver cancer cell lines (Hep-G2), demonstrating comparable potency to established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Hep-G2 | 10.99 | Doxorubicin | 10.8 |

| MCF-7 | 15.20 | Ellipticine | 11.5 |

The mechanism through which this compound exerts its biological effects involves the modulation of inflammatory pathways and apoptosis induction in cancer cells. It has been noted to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and cell survival . This inhibition leads to reduced expression of inflammatory mediators and enhanced apoptosis in tumor cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to this compound:

- Study on Anti-inflammatory Effects : A derivative demonstrated significant COX-2 inhibitory activity with an IC50 value of 2.6 µM while maintaining a good selectivity ratio over COX-1 . This suggests potential therapeutic applications in inflammatory diseases.

- Antiviral Activity : Triazole derivatives have also shown broad-spectrum antiviral activity against RNA and DNA viruses in tissue culture models . This highlights the versatility of compounds within this chemical class.

- Cytotoxicity Evaluation : A comparative study indicated that triazole derivatives with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines . The structure–activity relationship (SAR) analysis pointed out that modifications at the anilide ring significantly influenced anticancer potential.

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF2N4O/c1-9-20-15(16(24)21-12-5-2-10(17)3-6-12)22-23(9)14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEZUXHOACIFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.